![molecular formula C24H28N2O B4954727 1-bicyclo[2.2.1]hept-2-yl-4-(4-biphenylylcarbonyl)piperazine](/img/structure/B4954727.png)
1-bicyclo[2.2.1]hept-2-yl-4-(4-biphenylylcarbonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-bicyclo[2.2.1]hept-2-yl-4-(4-biphenylylcarbonyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a piperazine derivative and is commonly referred to as BCTP.
作用機序
BCTP acts as a selective antagonist of mGluR5. mGluR5 is a G protein-coupled receptor that is widely expressed in the central nervous system. Activation of mGluR5 leads to the activation of various intracellular signaling pathways that regulate neuronal function. Antagonism of mGluR5 by BCTP leads to the inhibition of these signaling pathways, resulting in the modulation of various physiological and pathological processes.
Biochemical and Physiological Effects
BCTP has been found to have various biochemical and physiological effects. In vitro studies have shown that BCTP inhibits glutamate-induced calcium mobilization in mGluR5-expressing cells. In vivo studies have shown that BCTP inhibits mGluR5-mediated synaptic plasticity in the hippocampus and prefrontal cortex.
実験室実験の利点と制限
BCTP has several advantages for lab experiments. It is a selective antagonist of mGluR5 and has been extensively studied for its pharmacological properties. BCTP has also been used as a tool compound to study the role of mGluR5 in various physiological and pathological processes. However, BCTP has some limitations for lab experiments. It has poor solubility in water and requires the use of organic solvents for its preparation and administration.
将来の方向性
BCTP has several potential future directions. It can be used as a lead compound to develop novel mGluR5 antagonists with improved pharmacological properties. BCTP can also be used to investigate the role of mGluR5 in various physiological and pathological processes. Furthermore, BCTP can be used to study the interaction between mGluR5 and other signaling pathways. Finally, BCTP can be used to develop imaging agents for mGluR5 using positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging techniques.
Conclusion
In conclusion, BCTP is a piperazine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a selective antagonist of mGluR5 and has been extensively studied for its pharmacological properties. BCTP has several potential future directions and can be used to develop novel therapeutic agents and imaging agents for mGluR5.
合成法
The synthesis of BCTP involves the reaction between 4-biphenylylcarbonyl chloride and 1-bicyclo[2.2.1]hept-2-ylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform. The product is then purified using various techniques such as column chromatography or recrystallization.
科学的研究の応用
BCTP has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, BCTP has been found to be a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). mGluR5 has been implicated in various neurological disorders such as anxiety, depression, and addiction. Therefore, BCTP has been studied as a potential therapeutic agent for these disorders.
In pharmacology, BCTP has been used as a tool compound to study the role of mGluR5 in various physiological and pathological processes. BCTP has been found to be a potent and selective antagonist of mGluR5 and has been used to investigate the role of mGluR5 in pain, inflammation, and neurodegenerative disorders.
In medicinal chemistry, BCTP has been used as a lead compound to develop novel mGluR5 antagonists with improved pharmacological properties. Several analogs of BCTP have been synthesized and tested for their mGluR5 antagonistic activity.
特性
IUPAC Name |
[4-(2-bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(4-phenylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O/c27-24(21-10-8-20(9-11-21)19-4-2-1-3-5-19)26-14-12-25(13-15-26)23-17-18-6-7-22(23)16-18/h1-5,8-11,18,22-23H,6-7,12-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMULKBMDCZDSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N3CCN(CC3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-[(3-isopropyl-5-isoxazolyl)methyl]-5-methoxybenzamide](/img/structure/B4954662.png)
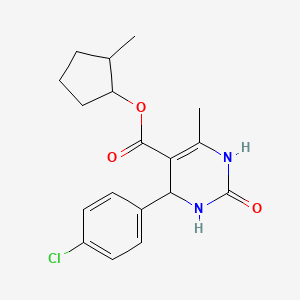
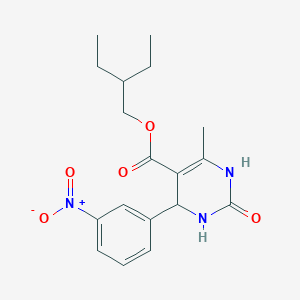
![N-[3-(4-chlorophenoxy)benzyl]-2-(methylthio)aniline](/img/structure/B4954689.png)
![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-iodobenzamide](/img/structure/B4954707.png)
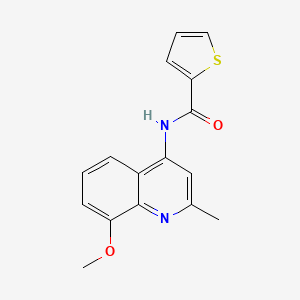
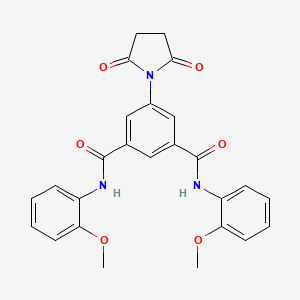
![4-methylcyclohexyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4954735.png)
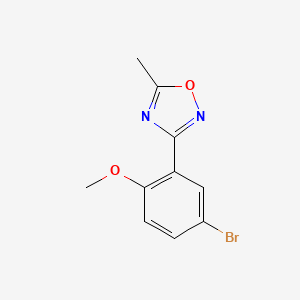
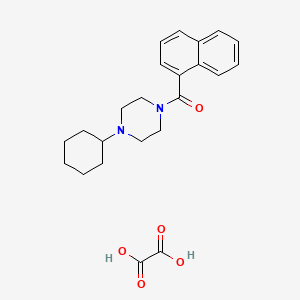
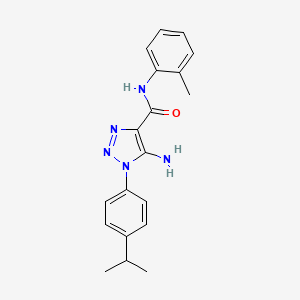
![1-(3-chlorophenyl)-4-[2-(3,4-dimethoxyphenyl)-1-methylethyl]piperazine](/img/structure/B4954760.png)
![2-chloro-4-[(4-fluorophenyl)amino]nicotinonitrile](/img/structure/B4954768.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(2,5-dichlorophenyl)amino]acrylonitrile](/img/structure/B4954780.png)
